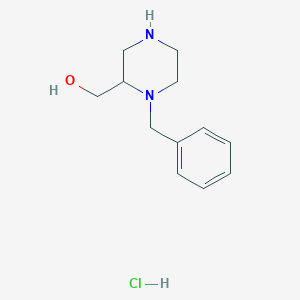![molecular formula C13H22ClN3O B1376607 N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride CAS No. 1423027-86-4](/img/structure/B1376607.png)
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cycloheptyl group attached to a 1,2,4-oxadiazole ring, which is further linked to a cyclopropanamine moiety. The hydrochloride salt form enhances its stability and solubility, making it suitable for various experimental and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the cycloheptyl group:
Formation of the cyclopropanamine moiety: This involves the synthesis of cyclopropanamine, which is then linked to the oxadiazole ring via a suitable linker.
Conversion to hydrochloride salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its stability and solubility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, which allow it to mimic other functional groups in biological systems. This compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride
- N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
Uniqueness
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cycloheptyl group and the 1,2,4-oxadiazole ring enhances its stability and potential for diverse applications compared to similar compounds.
Eigenschaften
IUPAC Name |
N-[(3-cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O.ClH/c1-2-4-6-10(5-3-1)13-15-12(17-16-13)9-14-11-7-8-11;/h10-11,14H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWRCSSURRDYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)C2=NOC(=N2)CNC3CC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



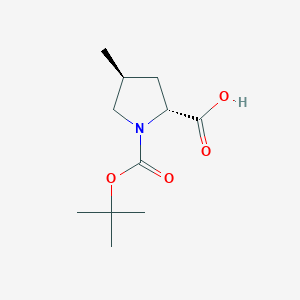
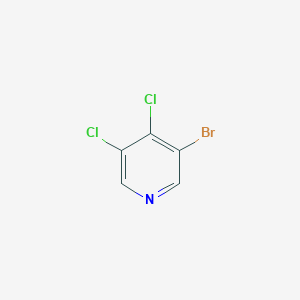

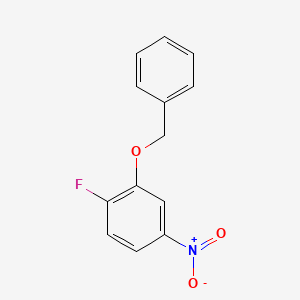
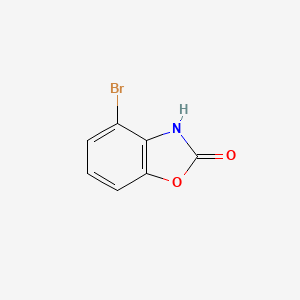
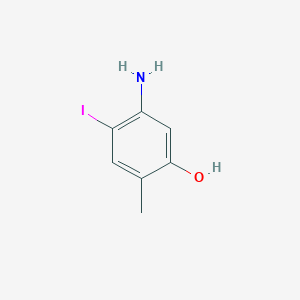
![3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1376539.png)
![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)
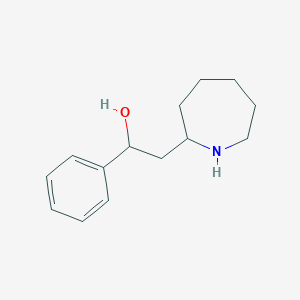
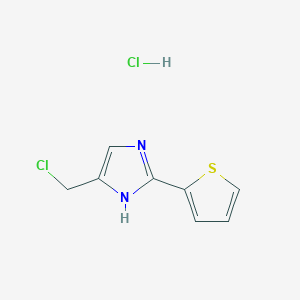
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
amine hydrochloride](/img/structure/B1376545.png)
